![molecular formula C18H32N4O B5571029 {(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)
{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The scientific interest in complex organic compounds, particularly those involving piperidine and imidazolyl groups, is often due to their potential applications in pharmaceuticals, materials science, and organic synthesis. These compounds are known for their diverse biological activities and their roles as building blocks in organic synthesis.
Synthesis Analysis
Synthesis of complex organic molecules like "{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol" typically involves multi-step synthetic routes, starting from simpler precursors. The choice of synthesis method depends on the desired stereochemistry, yield, and purity of the final product. For similar compounds, techniques such as condensation reactions, use of protecting groups, and stereoselective synthesis are common (S. Naveen et al., 2015).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry, complemented by X-ray crystallography for solid-state structures. These studies provide information on the compound's stereochemistry, bond lengths, angles, and overall conformation (A. Elaatiaoui et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such molecules can be influenced by their functional groups. For example, the presence of piperidinyl and imidazolyl groups can impart nucleophilic properties, making the compound a candidate for further functionalization through reactions such as alkylation, acylation, and sulfonation (C. Fernandes et al., 2007).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. These properties are typically determined experimentally and can provide insights into the compound's stability, formulation potential, and storage conditions (H. R. Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for predicting the compound's behavior in chemical reactions and biological systems. Studies on similar compounds can offer valuable information on potential chemical transformations and interactions (S. B. Benakaprasad et al., 2007).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Crystal structure analysis plays a crucial role in understanding the geometrical configuration of complex organic compounds, which is essential for their application in drug design and material science. For example, the study by Elaatiaoui et al. (2014) on the crystal structure of a related compound highlights how such analyses can provide insights into molecular interactions and stability, potentially guiding the synthesis and modification of new compounds with desired properties (Elaatiaoui et al., 2014).
Catalytic Applications
Research into the catalytic properties of compounds containing piperidine and methanol groups, as detailed by Kamiguchi et al. (2007), suggests potential applications in the N-alkylation of amines with primary alcohols. This process is crucial for synthesizing various organic compounds, including pharmaceuticals and agrochemicals (Kamiguchi et al., 2007).
Hybrid Organic-Inorganic Materials
The synthesis and study of hybrid organic-inorganic materials, as explored by Buvaylo et al. (2015), involve complex organic ligands similar to the compound of interest. These materials have applications in photovoltaics, sensors, and catalysis, suggesting that similar compounds could be tailored for specific functionalities in these areas (Buvaylo et al., 2015).
Synthesis of Multisubstituted Tetrahydropyridines
The Au(I)-catalyzed cyclization process described by Matouš et al. (2020) for synthesizing tetrahydropyridines indicates the potential of using complex organic compounds in facilitating the synthesis of cyclic and heterocyclic compounds. These compounds have wide-ranging applications in drug development and organic synthesis (Matouš et al., 2020).
Electrosynthesis
Research by Elinson et al. (2006) into the indirect electrochemical oxidation of piperidin-4-ones reveals opportunities for using complex organic molecules in electrosynthetic processes to achieve specific oxidation states or functional groups, which are critical in organic synthesis and pharmaceutical manufacturing (Elinson et al., 2006).
Eigenschaften
IUPAC Name |
[(3R,4R)-4-(piperidin-1-ylmethyl)-1-[(1-propylimidazol-2-yl)methyl]pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O/c1-2-7-22-10-6-19-18(22)14-21-12-16(17(13-21)15-23)11-20-8-4-3-5-9-20/h6,10,16-17,23H,2-5,7-9,11-15H2,1H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJDAYWPJIUDGI-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CN2CC(C(C2)CO)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=CN=C1CN2C[C@H]([C@H](C2)CO)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

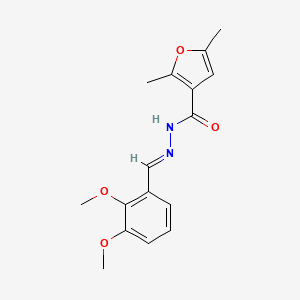
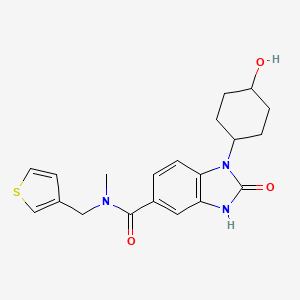
![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)
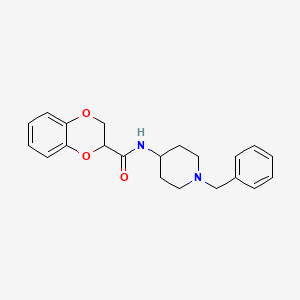
![8-cyclopropyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5570984.png)
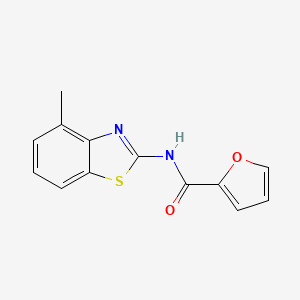
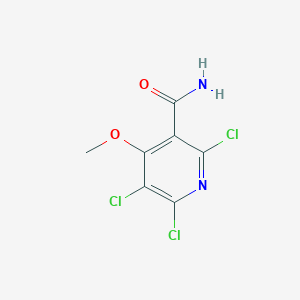
![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)
![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)
![(3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B5571016.png)


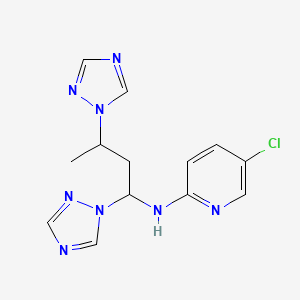
![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)